molecular formula C20H13NO3 B2432901 2-(4-Phenylphenoxy)isoindole-1,3-dione CAS No. 1079392-35-0

2-(4-Phenylphenoxy)isoindole-1,3-dione

Cat. No. B2432901
M. Wt: 315.328
InChI Key: MIIQJQPVZYWLKM-UHFFFAOYSA-N
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Description

2-(4-Phenylphenoxy)isoindole-1,3-dione is a chemical compound with the linear formula C20H13NO3 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .


Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives, such as 2-(4-Phenylphenoxy)isoindole-1,3-dione, has been reported in the literature . A method involving the hexadehydro-Diels–Alder domino reaction of various substituted tetraynes and imidazole derivatives has been used . This process involves the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Molecular Structure Analysis

The molecular structure of 2-(4-Phenylphenoxy)isoindole-1,3-dione is not planar . The compound crystallizes in the orthorhombic space group Pna 2 1 with four molecules in the unit cell and one molecule in the asymmetric unit . In the crystal structure, molecules are linked together by intermolecular C–H···O hydrogen bonds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 2-(4-Phenylphenoxy)isoindole-1,3-dione include the formation of three new C–C bonds and two new C aryl –O bonds via intramolecular cyclization and intermolecular coupling oxidation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-(4-Phenylphenoxy)isoindole-1,3-dione include a molecular weight of 315.332 and a linear formula of C20H13NO3 .

Scientific Research Applications

Synthesis and Characterization

  • 2-(4-Phenylphenoxy)isoindole-1,3-dione and its derivatives have been synthesized through various methods. One study focused on the efficient and easy synthesis of N-(Arylaminomethyl)-phthalimides, including derivatives of isoindole-1,3-dione, highlighting the comparison of conventional and microwave-assisted reactions (Sena et al., 2007).

Structural Analysis

  • Advanced NMR spectroscopy techniques, including 1D, COSY, and HSQC 2D, have been utilized to characterize and confirm the identity and structure of isoindole-1,3-dione derivatives, demonstrating the role of two-dimensional NMR in understanding the intricate relationships between neighboring protons and carbons (Dioukhane et al., 2021).

Anticancer and Enzyme Inhibitory Properties

  • Isoindole-1,3-dione derivatives have been noted for their potential anticancer properties. Research has shown that the cytotoxic effects on cancer cells can vary depending on the substituents attached to the isoindole-1,3-dione structure, leading to studies on the impact of different substituents on their anticancer activities (Tan et al., 2020).
  • Some isoindole-1,3-dione derivatives have been evaluated for their xanthine oxidase inhibitory properties, indicating the potential use of these compounds in therapeutic applications. The study highlighted that phenyl ring substitutions significantly enhance the inhibitory effect of the compounds (Gunduğdu et al., 2020).

Molecular Structure and Conformation

  • The crystal and molecular structures of isoindole-1,3-dione derivatives have been meticulously analyzed, revealing insights into the conformation, hydrogen bonding interactions, and vibrational analysis. Such studies are crucial for understanding the biological functions of these compounds (Franklin et al., 2011).

properties

IUPAC Name

2-(4-phenylphenoxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13NO3/c22-19-17-8-4-5-9-18(17)20(23)21(19)24-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIIQJQPVZYWLKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)ON3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Phenylphenoxy)isoindole-1,3-dione

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